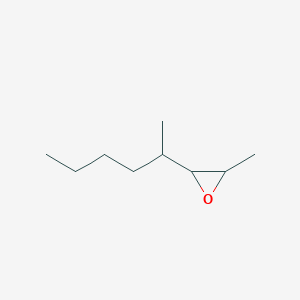
2-Hexan-2-yl-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexan-2-yl-3-methyloxirane, also known as this compound, is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Epoxide Reactions
Epoxides like 2-Hexan-2-yl-3-methyloxirane are highly reactive compounds that can undergo ring-opening reactions, making them valuable intermediates in organic synthesis. They can react with nucleophiles such as alcohols, amines, and thiols to produce a variety of functionalized compounds. This property is exploited in the synthesis of complex molecules in pharmaceuticals and agrochemicals.
Polymer Chemistry
The compound is used as a monomer in the production of polymers, particularly in the formulation of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for coatings, adhesives, and composite materials. The incorporation of this compound into polymer matrices can enhance the thermal stability and flexibility of the resulting materials.
Pharmaceutical Applications
Drug Development
In pharmaceutical research, epoxides are often explored for their potential as drug candidates due to their ability to interact with biological targets. This compound can serve as a scaffold for developing new therapeutic agents. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Metabolic Studies
Studies have shown that epoxides can play a role in metabolic pathways within organisms. Research involving this compound might contribute to understanding how such compounds are metabolized and their effects on biological systems. This can lead to insights into toxicity and efficacy when used in medicinal formulations.
Material Science
Coatings and Sealants
The compound's reactivity allows it to be used in formulating protective coatings and sealants that require durability and resistance to environmental factors. Its application can be found in automotive paints, industrial coatings, and construction materials where long-lasting performance is critical.
Adhesives
Due to its strong bonding capabilities, this compound is also utilized in adhesive formulations. The presence of this compound can improve adhesion properties on various substrates, making it valuable in both consumer products and industrial applications.
Case Studies
Propriétés
Numéro CAS |
115667-88-4 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-hexan-2-yl-3-methyloxirane |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7(2)9-8(3)10-9/h7-9H,4-6H2,1-3H3 |
Clé InChI |
LQYSWJONEQCEDW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1C(O1)C |
SMILES canonique |
CCCCC(C)C1C(O1)C |
Synonymes |
Oxirane, 2-methyl-3-(1-methylpentyl)-, [2-alpha-(R*),3-alpha-]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















